molecular formula C18H37NO B3047654 N-hexadecylacetamide CAS No. 14303-96-9

N-hexadecylacetamide

Cat. No.: B3047654
CAS No.: 14303-96-9
M. Wt: 283.5 g/mol
InChI Key: WZGQRPGQTOSEMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexadecylacetamide can be synthesized through the reaction of hexadecylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, where hexadecylamine reacts with acetic anhydride to form this compound and acetic acid as a byproduct. The reaction can be represented as follows:

C16H33NH2+(CH3CO)2OC18H37NO+CH3COOH\text{C16H33NH2} + \text{(CH3CO)2O} \rightarrow \text{C18H37NO} + \text{CH3COOH} C16H33NH2+(CH3CO)2O→C18H37NO+CH3COOH

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Hexadecylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products:

Scientific Research Applications

N-Hexadecylacetamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hexadecylacetamide involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

    N-Octadecylacetamide: Similar structure but with an octadecyl group instead of a hexadecyl group.

    N-Dodecylacetamide: Contains a shorter dodecyl group.

    N-Tetradecylacetamide: Contains a tetradecyl group.

Uniqueness: N-Hexadecylacetamide is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .

Properties

IUPAC Name

N-hexadecylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20/h3-17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQRPGQTOSEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391447
Record name Acetamide, N-hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14303-96-9
Record name Acetamide, N-hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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